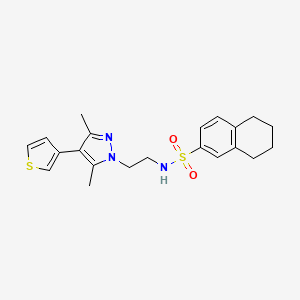

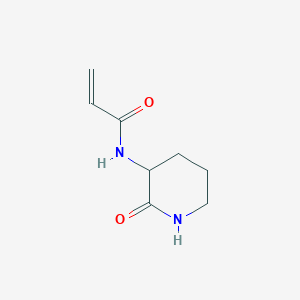

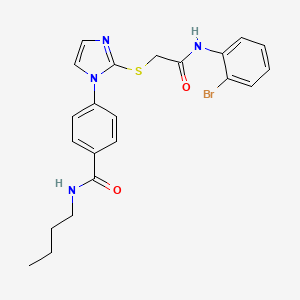

![molecular formula C12H16N4O4S B2944496 3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol CAS No. 688794-29-8](/img/structure/B2944496.png)

3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Synthesis Analysis

Various groups have designed and performed the synthesis of oxadiazoles . For instance, 1,2,5-Oxadiazole (or furazan, 1) has been synthesized from vicinal bisoximes through dehydrative methods .Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole (1), 1,2,4-oxadiazole (2), 1,3,4-oxadiazole (3), and 1,2,3-oxadiazole (4), are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The 1,2,5-regioisomer (1) is also known as furazan, whose mono and disubstituted derivatives have long been known . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole (1), a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .科学的研究の応用

Synthesis and Antibacterial Applications

A study by Turukarabettu et al. (2019) on sulfur cross-linked 1,3,4-oxadiazole derivatives explored their potential as dual inhibitors of multidrug-resistant tuberculosis and inflammation. This research highlights the antibacterial efficacy against E. coli and the anti-inflammatory potential, suggesting similar compounds, including those with 4-nitrobenzo[c][1,2,5]oxadiazol motifs, could be designed for dual-purpose therapeutic interventions against bacterial infections and inflammation (Turukarabettu, Kalluraya, & Sharma, 2019).

Photophysical Studies

The photophysical properties of nitrobenzofurazan derivatives have been extensively studied due to their fluorogenic nature, which is useful for protein and lipid labeling. Sveen et al. (2015) discussed the triplet state of a 4-amino-7-nitrobenzofurazan derivative in cyclohexane, indicating the potential for developing stable fluorescent tags for biological research (Sveen, Macia, Zaremberg, & Heyne, 2015).

Antimicrobial and Antifungal Activities

Gadebusch and Basch (1974) reported on a new antimicrobial nitrofuran, demonstrating activity against a wide range of bacteria, fungi, and several protozoa. This study showcases the broad antimicrobial potential of nitrofuran derivatives, suggesting that structurally related compounds might also exhibit significant antimicrobial properties (Gadebusch & Basch, 1974).

Synthesis and Characterization for Material Science

Research by Abboud, Lafta, and Tomi (2017) into mesogenic materials based on 1,3,4-oxadiazole with a nitro terminal group offers insights into the synthesis of compounds that exhibit liquid crystalline phases. These findings could guide the development of novel materials for applications in displays and sensors (Abboud, Lafta, & Tomi, 2017).

Energetic Materials Research

Tang et al. (2015) synthesized 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan derivatives, combining nitroaminofurazan and 1,3,4-oxadiazole rings. These compounds displayed good thermal stabilities and acceptable sensitivity values, indicating potential applications in energetic materials (Tang, He, Mitchell, Parrish, & Shreeve, 2015).

特性

IUPAC Name |

3-[(4-nitro-7-propan-2-ylsulfanyl-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S/c1-7(2)21-9-6-8(13-4-3-5-17)12(16(18)19)11-10(9)14-20-15-11/h6-7,13,17H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEWMJVNKLTDSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC(=C(C2=NON=C12)[N+](=O)[O-])NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

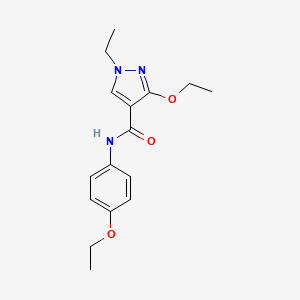

![2-benzyl-5-[(4-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2944416.png)

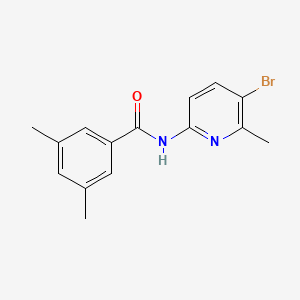

![Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2944418.png)

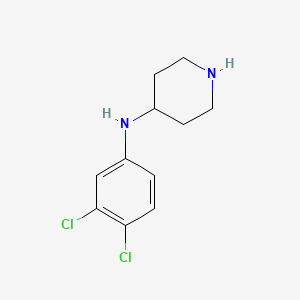

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2944422.png)

![2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2944425.png)

![{[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,6-difluorobenzoate](/img/structure/B2944428.png)